molecular formula C34H36N2O6 B6051957 diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate

diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate

Cat. No. B6051957
M. Wt: 568.7 g/mol
InChI Key: HCTASOAWLTWMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate, also known as DAPI, is a fluorescent stain that is commonly used in biological research. DAPI is a small molecule that binds to the minor groove of DNA and emits blue fluorescence upon excitation with ultraviolet light. DAPI is widely used in various applications, including cell imaging, DNA staining, and flow cytometry analysis.

Mechanism of Action

The mechanism of action of diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate involves the binding of the molecule to the minor groove of DNA. diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate is a bisbenzimidazole derivative that contains two planar aromatic rings connected by a flexible linker. The molecule intercalates between the base pairs of DNA and forms hydrogen bonds with the minor groove. Upon excitation with ultraviolet light, diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate emits blue fluorescence, allowing the visualization of DNA within cells.
Biochemical and Physiological Effects:
diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate is a relatively safe compound that does not have any significant biochemical or physiological effects on cells. However, diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate can interfere with DNA replication and transcription at high concentrations, leading to cell death. Therefore, it is important to use diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate at appropriate concentrations and to limit exposure time to minimize potential toxic effects.

Advantages and Limitations for Lab Experiments

The advantages of using diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate in lab experiments include its high specificity for DNA and its compatibility with various imaging techniques. diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate is also relatively easy to use and does not require any special equipment or expertise. However, one limitation of using diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate is its low solubility in aqueous solutions, which can lead to aggregation and precipitation. Additionally, diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate in scientific research. One potential application is the development of new fluorescent dyes that can selectively label different types of DNA, such as methylated or damaged DNA. Another direction is the integration of diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate with other imaging modalities, such as super-resolution microscopy and electron microscopy, to obtain higher resolution images of cellular structures. Additionally, the use of diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate in combination with other fluorescent dyes and molecular probes can provide more comprehensive information about cellular processes and functions.

Synthesis Methods

The synthesis of diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate involves several steps, including the preparation of the starting materials and the coupling reaction. The starting materials for diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate synthesis are isophthalic acid, diisopropylamine, and 2-(3-butoxyphenyl)-4-quinolinecarboxylic acid. The coupling reaction is carried out using carbonyldiimidazole as a coupling agent. The final product is obtained by purification through column chromatography.

Scientific Research Applications

Diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate is widely used in scientific research, particularly in the field of cell biology and genetics. diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate is commonly used as a DNA stain in fluorescence microscopy, allowing researchers to visualize the location and distribution of DNA within cells. diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate can also be used in flow cytometry analysis to quantify DNA content and cell cycle distribution. Additionally, diisopropyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate can be used in conjunction with other fluorescent dyes to label different cellular structures, such as mitochondria and lysosomes.

properties

IUPAC Name

dipropan-2-yl 5-[[2-(3-butoxyphenyl)quinoline-4-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O6/c1-6-7-15-40-27-12-10-11-23(19-27)31-20-29(28-13-8-9-14-30(28)36-31)32(37)35-26-17-24(33(38)41-21(2)3)16-25(18-26)34(39)42-22(4)5/h8-14,16-22H,6-7,15H2,1-5H3,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTASOAWLTWMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)C(=O)OC(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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